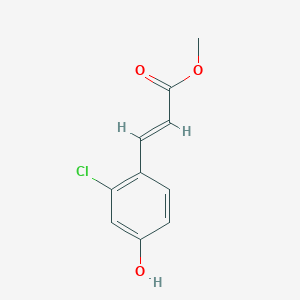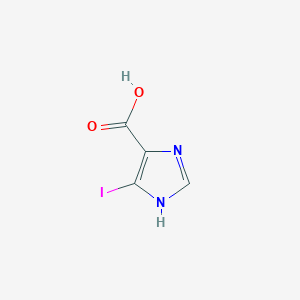
5-iodo-1H-imidazole-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-1H-imidazole-4-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazole and its derivatives are known for their broad range of chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1H-imidazole-4-carboxylic acid typically involves the iodination of 1H-imidazole-4-carboxylic acid. One common method is the electrophilic substitution reaction where iodine is introduced to the imidazole ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in an acidic medium.
Industrial Production Methods
Industrial production of 5-iodo-1H-imidazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality compounds suitable for research and industrial applications.
化学反応の分析
Types of Reactions
5-Iodo-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the imidazole ring or the carboxylic acid group undergoes oxidation or reduction.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and phosphine ligands in the presence of bases such as potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-1H-imidazole-4-carboxylic acid, while coupling reactions can produce various substituted imidazole derivatives.
科学的研究の応用
5-Iodo-1H-imidazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of functional materials, including catalysts and dyes for solar cells.
作用機序
The mechanism of action of 5-iodo-1H-imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, leading to the formation of active metabolites.
類似化合物との比較
Similar Compounds
1H-Imidazole-4-carboxylic acid: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-1H-imidazole-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-Chloro-1H-imidazole-4-carboxylic acid:
Uniqueness
The presence of the iodine atom in 5-iodo-1H-imidazole-4-carboxylic acid imparts unique properties, such as increased molecular weight and the ability to participate in specific halogen bonding interactions. These characteristics make it distinct from other halogenated imidazole derivatives and valuable for specialized applications in research and industry.
特性
分子式 |
C4H3IN2O2 |
|---|---|
分子量 |
237.98 g/mol |
IUPAC名 |
5-iodo-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C4H3IN2O2/c5-3-2(4(8)9)6-1-7-3/h1H,(H,6,7)(H,8,9) |
InChIキー |
RBBNNWXODBWDLM-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(N1)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


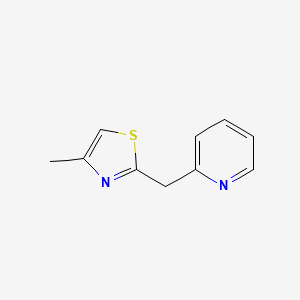

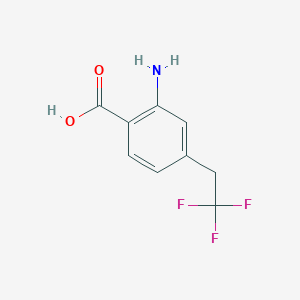

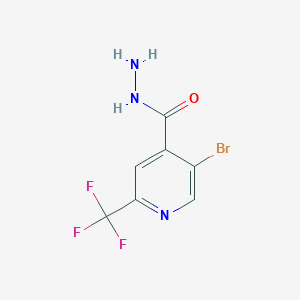
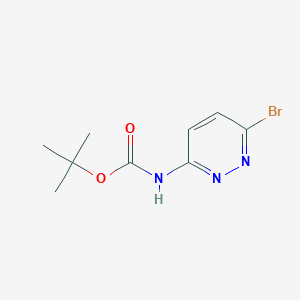
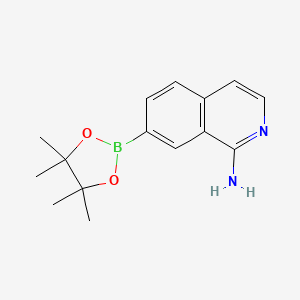
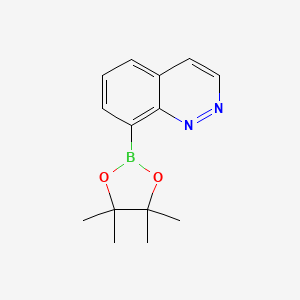
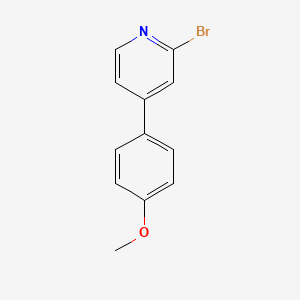
![1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B15248237.png)
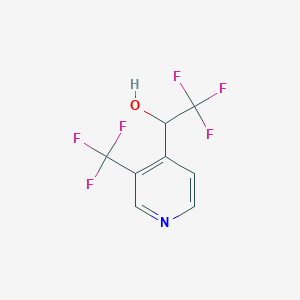

![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
